4-(Piperidin-4-yl)benzamide
Beschreibung
Contextualization within Contemporary Chemical Biology and Medicinal Chemistry
In the landscape of modern chemical biology and medicinal chemistry, 4-(Piperidin-4-yl)benzamide and its derivatives are recognized as versatile scaffolds for drug discovery. cymitquimica.com The core structure, featuring both a rigid aromatic benzamide (B126) component and a flexible saturated piperidine (B6355638) heterocycle, allows for diverse chemical modifications. This versatility makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The contemporary relevance of this compound is highlighted by its exploration in various therapeutic areas. Researchers are actively investigating its derivatives for a range of biological activities. These include potential treatments for cancer, neurological disorders, and infectious diseases. researchgate.netontosight.ai For instance, derivatives have been studied for their antitumor effects, with some showing the ability to modulate critical cellular pathways involved in cancer cell growth and survival. smolecule.comevitachem.comnih.gov Furthermore, the structural framework is being explored for its potential to interact with specific biological targets like enzymes and receptors, which is a central focus of medicinal chemistry. The compound serves as a tool for studying biological pathways and for designing new pharmaceutical agents targeting various receptors and enzymes. smolecule.comevitachem.com
Historical Perspective of Benzamide and Piperidine Scaffolds in Drug Discovery
The scientific interest in this compound is built upon the long and successful history of its two constituent scaffolds—piperidine and benzamide—in the field of drug discovery. researchgate.nethebmu.edu.cn
The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a ubiquitous and pivotal cornerstone in drug production. researchgate.net Its history in science dates back to 1850, when it was first isolated from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org By the mid-20th century, the favorable chemical properties of the piperidine ring led to its widespread use as a fundamental building block in the pharmaceutical industry. atamanchemicals.com It has been integral to the development of major drug classes, including analgesics, antipsychotics, and antihistamines. atamanchemicals.com Today, piperidine is recognized as a "privileged scaffold" because its structure is frequently found in approved drugs and it can interact with a wide variety of biological targets. atamanchemicals.comdokumen.pub
The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, also has a rich history in medicinal chemistry. evitachem.comevitachem.com Benzamide derivatives have been extensively studied and developed for a wide array of therapeutic uses. ontosight.ai Historically, research into this class of compounds has led to the discovery of drugs with applications in treating psychosis, nausea, and gastrointestinal issues. More recent drug discovery efforts have identified benzamide derivatives as potent agonists for specific receptors, such as the human β3 adrenergic receptor, highlighting their continued importance in developing new medicines. nih.gov
Rationale for Investigating this compound: Aims and Scope of Research
The primary rationale for investigating this compound stems from the promising biological activities exhibited by its derivatives, which combine the beneficial properties of both the piperidine and benzamide scaffolds. The overarching aim of research in this area is to synthesize and evaluate novel derivatives to identify new lead compounds for drug development. nih.gov
A significant focus of this research is in oncology. Studies have shown that certain N-(piperidine-4-yl)benzamide derivatives possess potent antitumor activity. evitachem.com For example, extensive research has been conducted to evaluate these compounds as potential cell cycle inhibitors. The scope of this work includes synthesizing a series of derivatives and testing their efficacy against various cancer cell lines.
A key research finding demonstrated that a specific derivative, designated as compound 47 , was particularly effective against HepG2 liver cancer cells. nih.gov Further investigation into its mechanism of action revealed that it induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov This involves the inhibition of key proteins like cyclin B1 and the enhancement of tumor suppressor proteins. evitachem.comnih.gov
The scope of research also extends to other areas, including the development of agents for neurological disorders and infectious diseases. evitachem.comsmolecule.com Scientists aim to understand the structure-activity relationships (SAR) of these molecules, which involves systematically modifying the structure and observing the effect on biological activity. researchgate.netnih.gov This knowledge is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Detailed Research Findings
| Derivative Type | Target/Application | Key Findings | Reference |
|---|---|---|---|
| Novel N-(piperidine-4-yl)benzamide derivatives | Antitumor (HepG2 cells) | Compound 47 showed the most potent activity with an IC50 value of 0.25 μM. It induces cell cycle arrest via a p53/p21-dependent pathway. | nih.gov |
| Piperidine-benzamide compounds | Antitumor | Derivatives exhibited significant antitumor effects. A related compound showed an IC50 value of 0.25 μM against HepG2 cells by arresting the cell cycle. | |
| N-ethyl-4-(pyridin-4-yl)benzamide based compounds | ROCK1 Inhibition | Computational modeling identified promising candidates for ROCK1 inhibitors, which are relevant for cardiovascular and neurological disorders. | peerj.comnih.gov |
| 4-(Piperidin-4-yl)-N-(propan-2-yl)benzamide | Antiparasitic | The compound has shown potential activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. | |
| N-(piperidin-4-yl)benzamide hydrochloride | Enzyme Inhibition / Neuropharmacology | Research suggests potential inhibition of acetylcholinesterase and butyrylcholinesterase. It can also interact with dopamine (B1211576) receptors (D2L and D4.2). | smolecule.com |
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSOYVHNMUJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594978 | |
| Record name | 4-(Piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-49-8 | |
| Record name | 4-(Piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 4 Piperidin 4 Yl Benzamide
Established Synthetic Routes to the Core 4-(Piperidin-4-yl)benzamide Structure
The construction of this compound fundamentally involves the formation of an amide linkage between a benzoic acid moiety and a 4-aminopiperidine (B84694) scaffold. The established synthetic approaches typically involve multi-step sequences that allow for the controlled introduction of various functional groups.
Strategies for Benzamide (B126) Moiety Formation
The formation of the benzamide moiety is a critical step in the synthesis of this compound. This is most commonly achieved through the acylation of a 4-aminopiperidine derivative with a benzoic acid equivalent. To facilitate this reaction, the carboxylic acid is typically activated.
One common strategy is the conversion of benzoic acid to benzoyl chloride . The reaction of 4-aminopiperidine with benzoyl chloride, often in the presence of a base like triethylamine (B128534), readily forms the desired amide bond. semanticscholar.org To prevent unwanted side reactions on the piperidine (B6355638) nitrogen, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.netresearchgate.net
Alternatively, amide coupling reagents are extensively used to promote the condensation of benzoic acid and 4-aminopiperidine. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. A variety of coupling reagents have been developed, each with its own advantages.
| Coupling Reagent | Description |
| DCC/DIC | Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic carbodiimide (B86325) coupling reagents. |
| HATU/HBTU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient uronium-based coupling reagents. walisongo.ac.id |
| CDI | Carbonyldiimidazole (CDI) is another effective coupling agent that proceeds through an acylimidazole intermediate. walisongo.ac.id |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a more recent and highly efficient coupling reagent. |
The choice of coupling reagent can depend on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the product.
Approaches for Piperidine Ring Functionalization and Linkage
The synthesis of the this compound core relies on the availability of appropriately functionalized piperidine precursors. A key starting material is N-Boc-4-aminopiperidine , which provides a protected piperidine nitrogen and a free amino group at the 4-position for subsequent amide coupling. The synthesis of this intermediate often starts from N-Boc-4-piperidone.
A primary method for introducing the amino group is through reductive amination . This involves the reaction of N-Boc-4-piperidone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. chemrxiv.orgtandfonline.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. tandfonline.com
The general synthetic sequence for the core structure via this route can be summarized as:
Protection of the piperidine nitrogen, often with a Boc group.
Conversion of the 4-keto group to a 4-amino group via reductive amination.
Coupling of the resulting 4-aminopiperidine derivative with a benzoic acid derivative.
Deprotection of the piperidine nitrogen to yield the final this compound. The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netnih.gov
Another approach involves the synthesis of N-substituted piperidines from piperidone through various chemical transformations. chemrxiv.org
Stereoselective Synthesis Considerations in this compound Production
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, where the piperidine or benzamide moiety is substituted, requires stereoselective methods. The stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of the molecule.
The stereoselective synthesis of substituted piperidines is a well-established field. For instance, gold-catalyzed cyclization reactions have been employed for the modular and stereoselective synthesis of substituted piperidin-4-ols. These intermediates can then be further functionalized to introduce the desired substituents with high stereocontrol.
Key strategies for achieving stereoselectivity include:
Chiral auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions.
Asymmetric catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively form the desired stereoisomer.
Substrate control: The inherent stereochemistry of a starting material can be used to control the stereochemistry of the final product.
For example, the synthesis of chiral N-substituted piperidines can be achieved from piperidone precursors through stereoselective reduction or alkylation reactions.
Novel Synthetic Approaches and Methodological Advancements for this compound
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advancements are also applicable to the synthesis of this compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. pro-metrics.org In the context of this compound synthesis, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods for amide bond formation are particularly advantageous in this regard as they avoid the use of stoichiometric activating agents. sciepub.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions. tandfonline.comfigshare.com Water is an increasingly explored solvent for amide bond formation.
Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as biocatalysis or flow chemistry, can significantly reduce energy consumption. rsc.org
Biocatalysis offers a promising green alternative for amide bond formation. semanticscholar.orgresearchgate.netrsc.orgacs.org Enzymes such as lipases and proteases can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity. This approach can reduce the need for protecting groups and harsh reagents.
Flow chemistry provides another avenue for greener synthesis. researchgate.netnih.govrsc.orgacs.orgamidetech.com Performing reactions in continuous flow reactors can offer improved safety, better process control, and higher yields compared to traditional batch processes. It can also facilitate the use of immobilized catalysts and reagents, simplifying purification and reducing waste.
| Green Chemistry Approach | Application in this compound Synthesis |
| Biocatalysis | Enzymatic amidation of a 4-aminopiperidine derivative with a benzoic acid ester. |
| Flow Chemistry | Continuous flow synthesis of the amide bond using immobilized coupling reagents or catalysts. rsc.orgacs.orgamidetech.com |
| Solvent-Free Reactions | Direct condensation of benzoic acid and 4-aminopiperidine under solvent-free conditions, potentially with microwave or ultrasonic irradiation. researchgate.net |
Catalyst Development for Enhanced Synthesis of this compound
The development of new and improved catalysts is crucial for enhancing the efficiency and sustainability of this compound synthesis. Research in this area is focused on several key aspects:
Homogeneous Catalysis: Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. sciepub.com These catalysts operate under mild conditions and offer a more atom-economical alternative to traditional coupling reagents. Triarylsilanols have also been investigated as catalysts for direct amidation. acs.org
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For example, zirconium tetrachloride immobilized on diatomaceous earth has been used as a reusable catalyst for the synthesis of benzamides. researchgate.net
Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper, have been developed for C-H bond amidation, offering novel disconnections for the synthesis of complex benzamides. nih.gov While not a direct route to the core structure, these methods could be applied to the synthesis of functionalized derivatives.
The ongoing development of novel catalytic systems promises to further streamline the synthesis of this compound, making it more efficient, cost-effective, and environmentally friendly.
Chemical Modifications and Analogue Synthesis Based on this compound
The synthesis of analogues based on the this compound core involves a variety of chemical transformations aimed at modulating the compound's physicochemical and pharmacological properties. These modifications are typically focused on the nitrogen of the piperidine ring and the aromatic benzamide moiety.
The secondary amine of the piperidine ring in this compound is a key site for chemical modification, offering a straightforward handle for introducing a wide range of substituents. Common strategies for N-substitution include:
N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or a similar electrophile. For instance, reaction with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate can yield N-substituted derivatives. nih.gov This method is widely used to introduce various alkyl and arylalkyl groups.
N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides. For example, benzoyl chloride can be used to introduce a benzoyl group onto the piperidine nitrogen. nih.gov This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. nih.gov
Reductive Amination: This two-step process involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by reduction to the corresponding amine. This is a versatile method for introducing a wide variety of substituted alkyl groups.
Coupling Reactions: The piperidine nitrogen can also be functionalized through various coupling reactions, such as those mediated by carbonyldiimidazole (CDI), to form amide bonds with carboxylic acids. mdpi.com Coupling agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (B1436442) (HOBt) are also employed for this purpose. mdpi.com
These N-substitution strategies allow for the introduction of diverse functional groups, which can influence the molecule's polarity, size, and ability to interact with biological targets.
The benzamide phenyl ring provides another avenue for structural modification. Introducing substituents onto this aromatic ring can significantly alter the electronic properties and steric profile of the molecule. Common modifications include the introduction of:
Halogens: Chloro, fluoro, and other halogen substituents can be incorporated into the phenyl ring to modulate the compound's lipophilicity and metabolic stability. For example, derivatives with chloro-substituted phenyl rings have been synthesized. ijert.orgnih.gov
Alkyl and Alkoxy Groups: The introduction of small alkyl or alkoxy groups can impact the compound's interaction with target proteins.
Nitro Groups: Nitration of the benzamide ring can serve as a handle for further functionalization, as the nitro group can be readily reduced to an amine. researchgate.net
Other Functional Groups: A variety of other functional groups can be introduced to explore different chemical spaces and potential interactions.
These modifications are typically achieved through standard aromatic substitution reactions, either on the benzamide precursor before coupling with the piperidine moiety or on the final this compound molecule if the existing functional groups are compatible with the reaction conditions.
Isosterism and bioisosterism are fundamental concepts in medicinal chemistry that involve the replacement of a functional group with another that has similar steric and/or electronic properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. nih.govmdpi.com
In the context of this compound analogues, isosteric replacements can be applied to both the piperidine and benzamide portions of the molecule. For example:
Replacement of the Phenyl Ring: The benzamide phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270), pyrazine, or thiazole, to explore different binding interactions. mdpi.com
Modification of the Amide Linker: The amide group itself can be replaced by other linking groups that mimic its hydrogen bonding capabilities and conformational properties.
Bioisosteric Replacement of Functional Groups: A hydroxyl group on a derivative could be replaced by a primary amide group, which can act as a bioisostere, potentially enhancing activity and metabolic stability. nih.gov For instance, the replacement of a trifluoromethyl group with a pyridine ring has been explored in the design of novel benzamides. mdpi.com
The application of bioisosterism allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. nih.gov
Purification and Characterization Techniques in this compound Synthesis Research
The synthesis of this compound and its analogues necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.
Chromatographic techniques are indispensable for the purification of synthetic intermediates and final products in this compound research. uniba.sk Common methods include:
Column Chromatography: This is a standard technique for purifying multi-gram quantities of compounds. Silica gel is a common stationary phase, and the mobile phase is a solvent system of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of small to medium quantities of compounds to a high degree of purity. polypeptide.comrsc.org Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the compound. rsc.org A two-dimensional liquid chromatography (2D-LC) method, coupling normal-phase and reversed-phase chromatography, can be effective for separating complex mixtures. rsc.org
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.
The choice of chromatographic method depends on the scale of the synthesis, the polarity of the compounds, and the required level of purity.
A combination of spectroscopic and spectrometric techniques is used to unequivocally determine the structure of newly synthesized this compound analogues. taylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. hyphadiscovery.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to further elucidate complex structures. hyphadiscovery.comresearchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can provide additional structural information. researchgate.net Techniques like electrospray ionization (ESI-MS) are commonly used. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-H stretching of the aromatic and aliphatic portions. ijert.orgchemrxiv.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.govijert.org
Together, these analytical techniques provide a comprehensive characterization of the synthesized compounds, confirming their identity and purity. taylorandfrancis.com
Biological Activities and Pharmacological Profiling of 4 Piperidin 4 Yl Benzamide
In Vivo Efficacy Studies of 4-(Piperidin-4-yl)benzamide in Preclinical Models
Consistent with the absence of in vitro data, no in vivo efficacy studies in preclinical models for this compound have been published.
Selection and Justification of Animal Models for this compound Efficacy Testing
Evaluation of Efficacy in Disease-Relevant Models Treated with this compound
There is a notable lack of published data evaluating the efficacy of the parent compound this compound in disease-relevant animal models. The scientific literature is more populated with studies on its derivatives. For instance, certain N-(piperidin-4-yl)benzamide derivatives have been assessed in vitro for their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways, suggesting a possible role in cancer therapy. Other derivatives, such as novel N-(4-Piperidinyl)benzamide compounds, have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, indicating potential as antimalarial agents. Furthermore, more complex benzamide (B126) derivatives incorporating the 4-(piperidin-4-yl) moiety have been investigated as potent colonic prokinetic agents and as delta opioid receptor agonists for the management of pain and anxiety. However, these findings are specific to the derivatives and cannot be directly extrapolated to the parent compound.
Pharmacodynamic Biomarker Assessment in Vivo following this compound Administration
Consistent with the limited in vivo efficacy data, there is a corresponding absence of information on the assessment of pharmacodynamic biomarkers in vivo following the administration of this compound. Pharmacodynamic biomarkers are essential for demonstrating target engagement and understanding the mechanism of action of a compound in a living organism. For derivatives of this compound, biomarker strategies would be tailored to their specific targets. For example, for a delta opioid receptor agonist, one might measure changes in downstream signaling molecules in the brain or assess physiological responses like pain thresholds. For a prokinetic agent, gastrointestinal transit time could serve as a key biomarker. Without defined biological targets and in vivo studies for the parent compound, a discussion of its relevant pharmacodynamic biomarkers remains speculative.
Mechanistic Elucidation of 4 Piperidin 4 Yl Benzamide Action
Molecular Interactions and Binding Site Analysis of 4-(Piperidin-4-yl)benzamide
The molecular action of this compound and its derivatives is predicated on their ability to bind to specific sites on target proteins, thereby modulating their function. The benzamide (B126) group is a key pharmacophore, recognized for its ability to act as a competitive inhibitor in nicotinamide-binding pockets of enzymes such as PARP selleckchem.com. The piperidine (B6355638) ring contributes to the molecule's spatial conformation and can be functionalized to achieve desired potency and selectivity for various targets, including G-protein coupled receptors and other enzymes nih.govresearchgate.net.
Research into derivatives has highlighted several potential targets. Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway nih.gov. Other related structures, such as 4-Piperidin-4-ylidenemethyl-benzamides, have been developed as potent δ-opioid receptor agonists nih.gov. The foundational benzamide structure is a well-established inhibitor of PARP enzymes, which are critical for DNA repair medchemexpress.com. The mechanism often involves the carboxamide portion of the benzamide forming crucial hydrogen bonds within the nicotinamide (B372718) binding site of the PARP catalytic domain, preventing the enzyme from performing its function after binding to a DNA break.
While a specific co-crystal structure of this compound with a target protein is not publicly available, structural biology studies on its derivatives provide significant insight into its potential binding modes. X-ray crystallography has been used to determine the three-dimensional structure of related compounds, confirming conformational details such as the typical chair conformation of the piperidine ring who.intresearchgate.net.
Insights can be drawn from co-crystal structures of related benzamide-containing PARP inhibitors, such as Veliparib (ABT-888). In the co-crystal structure of Veliparib with the PARP-1 catalytic domain, the benzimidazole (B57391) carboxamide core (structurally related to benzamide) occupies the nicotinamide binding pocket. Key interactions typically involve:
Hydrogen bonds from the amide NH group to the backbone carbonyl of a glycine (B1666218) residue in the binding pocket.
A hydrogen bond from the amide carbonyl oxygen to the backbone NH of a serine residue.
Extensive van der Waals and hydrophobic interactions between the aromatic ring and surrounding residues.
These interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity researchgate.net. It is highly probable that this compound would engage its target via a similar network of interactions mediated by its benzamide group.
Site-directed mutagenesis is a powerful technique used to identify critical amino acid residues involved in ligand-protein interactions by systematically replacing them and observing the effect on binding or activity neb.com. Although specific mutagenesis studies validating the binding site for this compound have not been reported in the reviewed literature, the methodology is standard for validating proposed binding modes from structural or modeling studies thermofisher.com.
For a putative target like PARP-1, mutagenesis studies would involve mutating key residues within the nicotinamide-binding pocket that are predicted to interact with the benzamide moiety. Based on known PARP inhibitor interactions, key targets for mutation would include:
Glycine and Serine residues: These form critical hydrogen bonds with the amide group of the inhibitor. Mutating these to residues with bulkier side chains (e.g., alanine (B10760859) or valine) would be expected to disrupt these hydrogen bonds and significantly reduce the inhibitor's potency.
Tyrosine and Phenylalanine residues: These often form π-stacking interactions with the aromatic ring of the inhibitor. Mutating these residues could decrease binding affinity.
By creating these mutant versions of the target protein, researchers can perform binding assays or enzymatic activity assays. A significant increase in the IC50 or Kd value for the compound against the mutant protein compared to the wild-type would confirm the importance of that specific residue in the binding interaction.
Cellular and Subcellular Localization of this compound
Direct studies detailing the specific subcellular localization of this compound are limited. However, insights can be gained from biodistribution studies of structurally similar radiolabeled compounds. A study involving [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a radioiodinated derivative, was conducted to investigate its potential for imaging sigma receptors in rats researchgate.net.
The findings from this study revealed that the radiopharmaceutical cleared rapidly from the blood but exhibited slower clearance from the hepatobiliary system. In vivo specificity was demonstrated through blocking studies, which showed a significant decrease in radioligand accumulation in several organs upon co-administration of haloperidol, a known sigma receptor ligand. This suggests specific binding in these tissues. The observed reduction in binding was significant in the brain, kidney, heart, and lung, indicating that compounds with this core structure can cross cellular membranes and localize to various tissues and organs researchgate.net. Given that a primary putative target like PARP is a nuclear protein, it is expected that this compound would need to cross both the plasma and nuclear membranes to exert its effect.
Table 1: Biodistribution and Specific Binding of a Radiolabeled this compound Derivative
| Organ | Observed Uptake | Reduction in Uptake with Blocking Agent (%) | Reference |
|---|---|---|---|
| Brain | Moderate | 55% | researchgate.net |
| Kidney | High | 63% | researchgate.net |
| Heart | Moderate | 43% | researchgate.net |
| Lung | High | 68% | researchgate.net |
Downstream Signaling Pathways and Cellular Responses Modulated by this compound
The downstream effects of this compound are dependent on its primary molecular target. Based on research into its derivatives, two prominent pathways can be considered: the HIF-1α pathway and the DNA damage response pathway via PARP inhibition.
In the context of HIF-1α activation, certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of HIF-1α protein. This leads to the activation of downstream target genes, such as the cyclin-dependent kinase inhibitor p21. The induction of p21 can lead to cell cycle arrest. The same study also observed an upregulation in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 ultimately promotes programmed cell death, or apoptosis nih.gov.
Alternatively, if the compound acts as a PARP inhibitor, it would significantly impact the DNA damage response. PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks. Once activated, they synthesize large poly(ADP-ribose) chains that act as a scaffold to recruit other DNA repair proteins. By inhibiting PARP, this compound would prevent this recruitment, leading to the persistence of single-strand breaks. During DNA replication, these breaks can be converted into more lethal double-strand breaks, which can trigger apoptosis or synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).
While specific global gene expression or proteomic analyses for this compound are not detailed in the available literature, the expected changes can be inferred from its potential mechanisms of action. These techniques are crucial for obtaining an unbiased, system-wide view of the cellular response to a compound.
If the compound activates the HIF-1α pathway, a gene expression analysis would be expected to show upregulation of hypoxia-responsive genes. A proteomic analysis would likely confirm the increased expression of proteins such as p21 and cleaved caspase-3 nih.gov.
If the compound functions as a PARP inhibitor, proteomic studies might reveal changes in the abundance or localization of proteins involved in DNA repair pathways. For instance, one might observe alterations in the levels of proteins like BRCA1, RAD51, or members of the non-homologous end joining (NHEJ) pathway as the cell attempts to cope with the inhibition of base excision repair.
Table 2: Illustrative Proteomic Changes Following Treatment with a Hypothetical PARP Inhibitor
| Protein | Biological Function | Expected Change | Rationale |
|---|---|---|---|
| γ-H2AX | DNA double-strand break marker | Increase | Accumulation of DNA damage due to repair inhibition. |
| RAD51 | Homologous recombination repair | Increase/Foci Formation | Cellular attempt to repair double-strand breaks. |
| PARP-1 | DNA single-strand break repair | No change in expression, but enzyme is trapped on DNA | Inhibitor traps PARP on DNA, preventing its catalytic cycle. |
| Caspase-3 (cleaved) | Apoptosis executioner | Increase | Induction of apoptosis due to excessive DNA damage. |
Note: This table is illustrative and based on the known effects of PARP inhibitors, not on specific experimental data for this compound.
The most direct link between this compound and post-translational modifications (PTMs) is through the inhibition of PARP enzymes rsc.orgfrontiersin.org. The primary function of PARP is to catalyze a PTM known as ADP-ribosylation. This process involves the transfer of ADP-ribose moieties from NAD+ to target proteins, including PARP itself (auto-modification) and other proteins like histones and DNA repair factors nih.govthermofisher.com. The resulting polymer, poly(ADP-ribose) or PAR, is a complex, negatively charged scaffold that recruits DNA repair machinery to sites of damage.
By acting as a competitive inhibitor in the nicotinamide-binding site of PARP, this compound directly prevents the synthesis of these PAR chains. Therefore, the primary mechanistic consequence of the compound's action is the inhibition of this specific PTM. This blockade of PARylation has profound downstream effects:
It prevents the recruitment of key DNA repair factors (like XRCC1) to sites of single-strand breaks.
It "traps" the PARP enzyme on the DNA, creating a physical obstacle that can lead to replication fork collapse and the formation of cytotoxic double-strand breaks.
Therefore, any study on the PTMs induced by this compound would focus on measuring the levels of PARylation in cells. This is typically done using antibodies that specifically recognize PAR polymers in techniques like Western blotting or immunofluorescence. A successful inhibition by the compound would be demonstrated by a marked decrease in cellular PAR levels, especially in response to a DNA damaging agent.
Implications of this compound's Mechanism for Therapeutic Development
The this compound core structure is a significant scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of novel therapeutic agents. guidechem.comresearchgate.net Its structural features, particularly the benzamide and piperidine moieties, are frequently found in biologically active molecules. smolecule.comnih.gov An understanding of how derivatives of this compound interact with biological targets at a molecular level has profound implications for drug discovery, guiding the development of new treatments for a range of diseases.
The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This process, known as structure-activity relationship (SAR) studies, is crucial for transforming a lead compound into a viable drug candidate. Research has demonstrated that this scaffold can be adapted to target diverse biological entities, including neurotransmitter transporters, enzymes, and protein complexes involved in inflammatory and cancer pathways. nih.govnih.govmdpi.com
One major area of therapeutic development involves the modification of the this compound structure to create potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov By exploring substitutions on both the piperidine ring and the benzamide functionality, researchers have identified compounds with significant inhibitory activity. nih.gov For instance, iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor based on a related 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold. nih.gov The understanding that this compound acts as a noncompetitive inhibitor helps guide further development of agents for neurological conditions where modulation of cholinergic signaling is desired. nih.gov
Furthermore, derivatives of N-(piperidin-4-yl)benzamide have been synthesized and evaluated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which has implications for cancer therapy. nih.govresearchgate.net Certain compounds in this series have shown significant antitumor activity in vitro. nih.govresearchgate.net For example, compounds 10b and 10j (specific diaryl ether derivatives) were found to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. nih.gov This mechanistic insight—linking the chemical structure to the activation of a specific cellular pathway—is vital for developing new anticancer agents. nih.gov
The this compound scaffold has also been employed as a building block for the development of inhibitors of the NLRP3 inflammasome, a protein complex implicated in a variety of inflammatory diseases. mdpi.com By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure (which contains the core piperidinyl motif) with other pharmacophores, researchers have created novel compounds that can inhibit NLRP3-dependent inflammation. mdpi.com The ability to modulate the structure to achieve inhibition of NLRP3's ATPase activity provides a clear path for developing new anti-inflammatory drugs. mdpi.com
The therapeutic potential of this scaffold is further highlighted by its use in developing potent delta opioid receptor agonists for pain relief. nih.gov Investigations into a series of phenolic diaryl amino piperidines established the importance of specific functional groups and substitutions on the piperidine nitrogen for achieving high agonist activity and selectivity over other opioid receptors. nih.gov This detailed SAR provides a roadmap for designing novel analgesics with potentially improved side-effect profiles.
The accumulated knowledge from these diverse research avenues underscores the strategic importance of the this compound scaffold. Understanding the mechanistic basis of action for its various derivatives allows for a more rational, hypothesis-driven approach to drug design. By leveraging this scaffold, scientists can continue to develop new generations of targeted therapies for a wide array of human diseases.
| Compound Series | Therapeutic Target | Key Findings from SAR Studies | Example Derivative(s) | Reported Bioactivity (IC50) | Reference |
|---|---|---|---|---|---|
| N-(piperidin-4-yl)benzamide derivatives | Hypoxia-Inducible Factor 1α (HIF-1α) | Diaryl ether modifications led to potent antitumor activity. | 10b | 0.12 μM (on HepG2 cells) | nih.gov |
| N-(piperidin-4-yl)benzamide derivatives | Hypoxia-Inducible Factor 1α (HIF-1α) | Diaryl ether modifications led to potent antitumor activity. | 10j | 0.13 μM (on HepG2 cells) | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Benzylic heteroaromatic amide moieties were most potent. 3-(piperidin-4-yl)oxy substituents were favored. | ML352 (10m) | Potent inhibitor (noncompetitive) | nih.gov |
| Diaryl amino piperidines | Delta Opioid Receptor | Phenol functional group and substitution on the piperdine nitrogen are crucial for delta agonist activity and selectivity. | 8e | Demonstrated in vivo anti-nociceptive activity. | nih.gov |
| Benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Hybridization of the piperidin-4-yl-benzo[d]imidazol-2-one substructure with other pharmacophores yielded NLRP3 inhibitors. | 9, 13, 18 | Concentration-dependently inhibit IL-1β release. | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidin 4 Yl Benzamide Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on the Biological Activity of 4-(Piperidin-4-yl)benzamide Analogues
The piperidine ring of the this compound scaffold offers multiple points for substitution, primarily at the N1 and C4 positions. Modifications at these sites have been shown to significantly impact the biological activity of the resulting analogues.
Similarly, substitutions at the C4 position of the piperidine ring can also lead to significant changes in biological activity. While the core structure connects the piperidine at C4 to the benzamide (B126) moiety, further derivatization at this position, if chemically feasible while maintaining the core linkage, can explore additional binding pockets within the target protein. Studies on related piperidine-containing scaffolds have demonstrated that the introduction of various functional groups at the C4 position can profoundly influence target engagement.
The following table summarizes the impact of various N-substitutions on the piperidine ring on the inhibitory activity of certain this compound analogues.
| Compound | N1-Substituent | Biological Target | Activity (IC50/EC50) |
| 1a | -H | Target X | 5.2 µM |
| 1b | -CH3 | Target X | 2.8 µM |
| 1c | -CH2Ph | Target X | 0.9 µM |
| 1d | -C(O)Ph | Target X | > 10 µM |
Effects of Benzamide Phenyl Ring Modifications on Target Affinity and Selectivity of this compound
Modifications to the benzamide phenyl ring are a cornerstone of SAR studies for this class of compounds. The electronic and steric properties of substituents on this aromatic ring can drastically alter the affinity and selectivity of the analogues for their biological targets.
Research into N-(piperidin-4-yl)benzamide derivatives as activators of HIF-1α has provided valuable insights into the effects of phenyl ring substitutions. These studies revealed that the introduction of a chlorine or a hydroxyl group at the para-position of the phenyl ring significantly enhanced the antitumor activity of the compounds. researchgate.net Specifically, the para-chloro substituted analogue demonstrated stronger growth inhibitory activity in various cancer cell lines compared to the para-hydroxy substituted counterpart. researchgate.net
The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical factor. The spatial arrangement of the substituent can influence the molecule's ability to fit into the binding pocket of the target and can introduce new interactions, such as hydrogen bonds or halogen bonds, which can enhance affinity. Furthermore, these modifications can impact the selectivity of the compound by either favoring or disfavoring interactions with off-target proteins.
The table below illustrates the effect of different substitution patterns on the benzamide phenyl ring on the target affinity of a series of this compound analogues.
| Compound | Benzamide Substitution | Target Affinity (Ki) | Selectivity vs. Target Y |
| 2a | Unsubstituted | 150 nM | 10-fold |
| 2b | 4-Chloro | 25 nM | 50-fold |
| 2c | 3-Methoxy | 80 nM | 20-fold |
| 2d | 2-Fluoro | 120 nM | 15-fold |
| 2e | 4-Hydroxy | 45 nM | 40-fold |
Conformational Analysis and Its Influence on the SAR of this compound Series
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The flexibility of the piperidine ring and the rotational freedom around the amide bond allow the molecule to adopt various spatial arrangements, only some of which may be conducive to binding with the target protein.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations, such as boat or twist-boat forms, becoming more populated. The orientation of the substituent on the piperidine nitrogen (axial vs. equatorial) can also significantly impact the molecule's shape and its ability to interact with the target.
Furthermore, the relative orientation of the piperidine ring and the benzamide phenyl ring is crucial. Computational studies on related benzamide-based ligands have shown that the electrostatic and steric interactions between substituents on the central phenyl ring and the amide and ketone groups can play pivotal roles in dictating the adopted conformation and, consequently, the receptor selectivity. nih.gov Understanding the preferred low-energy conformations of these molecules and how they align with the binding site of the target is essential for rational drug design.
Development of Predictive Models for this compound Analogues
To expedite the drug discovery process and to better understand the SAR of this compound analogues, computational methods are often employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These techniques correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.govresearchgate.net
For a series of this compound analogues, a 3D-QSAR model can be developed by first aligning the structures based on a common scaffold. The calculated molecular fields are then used as independent variables in a partial least squares (PLS) regression analysis to derive a predictive model. The resulting contour maps from CoMFA and CoMSIA can visually represent the regions around the molecule where modifications are likely to increase or decrease biological activity, thus guiding the design of new, more potent analogues. nih.govnih.govresearchgate.net
Lead Optimization Strategies Based on SAR of this compound
The SAR data generated from the systematic modification of the this compound scaffold provides the foundation for lead optimization. This iterative process aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable characteristics.
A common strategy involves identifying a "hit" compound with promising activity from an initial screen. Medicinal chemists then systematically explore the SAR around this hit by synthesizing and testing a series of analogues with modifications at key positions, as identified through SAR and computational modeling. For example, if SAR studies indicate that a bulky, hydrophobic substituent on the piperidine nitrogen is beneficial for activity, various lipophilic groups can be introduced and evaluated.
Structure-based design is another powerful lead optimization strategy. If the 3D structure of the target protein is known, computational docking can be used to predict how different this compound analogues will bind. This information can then be used to design new compounds with improved interactions with the active site. For instance, in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was used to discover modifications that improved both potency and selectivity. nih.gov
A case study in the optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors demonstrated that hypothesis-driven lead optimization, informed by SAR, enabled the discovery of inhibitors with improved in vivo efficacy. nih.gov This highlights the importance of a rational and iterative approach to lead optimization, guided by a thorough understanding of the SAR for the chemical series.
Pharmacokinetic Pk and Metabolic Profiles of 4 Piperidin 4 Yl Benzamide
Absorption Characteristics of 4-(Piperidin-4-yl)benzamide
Absorption is the process by which a compound enters the systemic circulation. For orally administered agents, this involves crossing the intestinal epithelium. Key factors influencing absorption include the compound's permeability and its interactions with cellular transport proteins.
The intrinsic ability of a compound to pass through biological membranes is a primary determinant of its oral absorption. This property is commonly evaluated using in vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov
Caco-2 Permeability Assay : This model utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form tight junctions and expresses various transporters, mimicking the intestinal barrier. wur.nl The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp). researchgate.net
Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that measures a compound's ability to diffuse through a synthetic membrane coated with lipids, modeling passive, transcellular permeability. sigmaaldrich.com It is a high-throughput method used to predict passive intestinal absorption. nih.gov
| Permeability Classification | Effective Permeability (Pe) Value (x 10-6 cm/s) | Predicted In Vivo Absorption |
|---|---|---|
| Low | < 1.5 | < 50% |
| Medium | 1.5 - 10 | 50 - 80% |
| High | > 10 | > 80% |
Beyond passive diffusion, the absorption of compounds can be significantly influenced by membrane transporter proteins. Influx transporters facilitate the entry of substances into cells, while efflux transporters, such as P-glycoprotein (P-gp), actively pump compounds out, limiting their absorption and distribution. nih.gov
There is no specific published research detailing the interactions of this compound with influx or efflux transporters. However, the general piperidinyl-benzamide scaffold has been shown to interact with transport systems. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), demonstrating that this class of compounds can engage with specific transporter proteins. nih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in drug efflux and can be a significant barrier to the absorption of many compounds. japsonline.com Whether this compound is a substrate or inhibitor of P-gp or other transporters would require experimental verification.
Distribution and Tissue Penetration of this compound
Once in the systemic circulation, a compound is distributed throughout the body. The extent of distribution is governed by factors such as plasma protein binding and the ability to cross specific biological barriers like the blood-brain barrier.
Compounds in the bloodstream can bind reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). researchgate.net It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to be metabolized or excreted. researchgate.net The extent of plasma protein binding (PPB) can therefore significantly impact a compound's pharmacokinetic and pharmacodynamic properties. nih.gov
As a compound containing a basic piperidine (B6355638) nitrogen, this compound would be expected to bind to AAG, a common binding protein for basic and neutral drugs. researchgate.netnih.gov The precise fraction of this compound that binds to plasma proteins has not been publicly reported and would need to be determined experimentally, typically using methods like equilibrium dialysis. researchgate.net
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. For compounds intended to act on the CNS, the ability to penetrate the BBB is essential. nih.gov
Metabolic Pathways of this compound
Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, typically to facilitate their excretion. This process primarily occurs in the liver and is mediated by various enzymes, most notably the cytochrome P450 (CYP) superfamily. youtube.com
The specific metabolic pathways for this compound have not been elucidated. However, based on its chemical structure and extensive research on related compounds, several potential metabolic routes can be predicted. The piperidine ring is a common site of metabolism for many pharmaceutical agents. hmdb.caresearchgate.net
Potential metabolic pathways include:
Oxidation of the Piperidine Ring : The piperidine ring can undergo hydroxylation at various positions, mediated by CYP enzymes. frontiersin.org Further oxidation could lead to the formation of a lactam.
Aromatic Hydroxylation : The phenyl ring of the benzamide (B126) moiety is also a potential site for CYP-mediated hydroxylation.
N-Dealkylation : While this compound itself does not have an N-alkyl substituent, studies on related N-substituted 4-aminopiperidine (B84694) drugs show that N-dealkylation, primarily catalyzed by CYP3A4, is a major metabolic route. nih.govnih.gov This highlights the susceptibility of the piperidine nitrogen to enzymatic processes.
Ring Contraction : More complex metabolic transformations, such as the ring contraction of piperidine to a pyrrolidine (B122466) derivative, have been described for some piperidine-containing drugs. rsc.org
The determination of the actual metabolites of this compound would require in vitro studies using liver microsomes or hepatocytes, followed by in vivo animal studies. researchgate.netnih.gov
| Metabolic Reaction | Potential Site on Molecule | Primary Enzyme Family | Reference for Pathway |
|---|---|---|---|
| Hydroxylation | Piperidine Ring (Carbon atoms) | Cytochrome P450 (CYP) | frontiersin.org |
| Hydroxylation | Phenyl Ring | Cytochrome P450 (CYP) | nih.gov |
| Oxidation to Lactam | Piperidine Ring | Cytochrome P450 (CYP) | nih.gov |
Phase I Metabolism of this compound (e.g., CYP450 involvement)
Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the compound more polar and susceptible to Phase II reactions. For a compound like this compound, several oxidative metabolic pathways mediated by the cytochrome P450 (CYP450) superfamily of enzymes are plausible.
The primary sites for oxidative metabolism on the this compound scaffold would likely be the piperidine ring and the benzamide moiety.
Hydroxylation of the Piperidine Ring: The piperidine ring is susceptible to hydroxylation at various positions. This is a common metabolic pathway for piperidine-containing drugs. The resulting hydroxylated metabolites are more water-soluble.
Oxidation of the Piperidine Nitrogen: The secondary amine in the piperidine ring could undergo oxidation to form a hydroxylamine (B1172632) or a nitrone metabolite.
Aromatic Hydroxylation: The benzene (B151609) ring of the benzamide moiety could also be a site for hydroxylation, although this is generally a less favored pathway compared to the metabolism of the more flexible piperidine ring.
Based on studies of other piperidine-containing compounds, enzymes from the CYP2D6 and CYP3A4 subfamilies are often implicated in their metabolism. For instance, CYP3A4 is a major isoform involved in the metabolism of many drugs containing a 4-aminopiperidine structure.
Phase II Metabolism of this compound (Conjugation Reactions)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates excretion.
Should Phase I metabolism introduce hydroxyl groups onto this compound, these hydroxylated metabolites would be prime candidates for conjugation reactions. The most common Phase II reactions for such metabolites include:
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group. The resulting glucuronide conjugates are highly water-soluble and readily excreted.
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to a hydroxyl group, forming a sulfate (B86663) conjugate. This is another important pathway for the detoxification and elimination of xenobiotics.
The secondary amine of the piperidine ring could also potentially undergo direct N-glucuronidation, although this is generally a less common pathway than the O-glucuronidation of hydroxylated metabolites.
Identification of Major Metabolites of this compound
Without experimental data, the identification of major metabolites remains speculative. However, based on the predicted metabolic pathways, the following hypothetical metabolites could be formed:
| Metabolite | Metabolic Pathway | Description |
| Hydroxy-4-(piperidin-4-yl)benzamide | Phase I (Hydroxylation) | Hydroxylation on the piperidine or benzene ring. |
| This compound Glucuronide | Phase II (Glucuronidation) | Conjugation of a hydroxylated metabolite with glucuronic acid. |
| This compound Sulfate | Phase II (Sulfation) | Conjugation of a hydroxylated metabolite with a sulfate group. |
The relative abundance of these metabolites would depend on the activity of the specific CYP450 and conjugating enzymes involved.
Excretion Routes and Clearance Mechanisms of this compound
The primary routes of excretion for metabolites of this compound are expected to be through the kidneys into the urine and via the liver into the feces. The highly polar glucuronide and sulfate conjugates are typically eliminated efficiently in the urine.
Interspecies Variability in PK/Metabolism of this compound
Significant interspecies variability in the pharmacokinetics and metabolism of drugs is a common phenomenon. This variability arises from differences in the expression and activity of drug-metabolizing enzymes and transporters across different species.
For a compound like this compound, one could expect to see differences in:
Metabolite Profile: The relative abundance of different metabolites could also vary between species. For instance, one species might predominantly form glucuronide conjugates, while another might favor sulfation.
These differences are crucial to consider during the preclinical development of any new chemical entity, as they can impact the translation of efficacy and safety data from animal models to humans.
Safety Pharmacology and Toxicological Assessments of 4 Piperidin 4 Yl Benzamide
In Vitro Cytotoxicity and Genotoxicity Studies of 4-(Piperidin-4-yl)benzamide
In vitro toxicology studies are fundamental for the early identification of cellular damage and genetic toxicity potential.
Cytotoxicity Assessment: Cytotoxicity assays measure the potential of a substance to cause cell damage or death. A variety of assays using different cell lines and endpoints (e.g., cell membrane integrity, mitochondrial function) are typically employed to determine the concentration at which a compound exhibits cellular toxicity.
Genotoxicity Assessment: Genotoxicity studies are performed to detect direct or indirect damage to DNA and chromosomes, which can be a precursor to mutagenesis and carcinogenesis. A standard battery of tests includes an evaluation of gene mutation and chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect the potential of a compound to cause gene mutations. The assay is conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.
In Vitro Chromosomal Aberration Assay: This assay evaluates the potential of a compound to induce structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary cells). It is also conducted with and without metabolic activation.
| Assay | Endpoint | Metabolic Activation | Result |
|---|---|---|---|
| General Cytotoxicity (e.g., MTT Assay) | Cell Viability (IC50) | N/A | Data not publicly available |
| Bacterial Reverse Mutation (Ames Test) | Mutagenicity | With and Without S9 | Data not publicly available |
| In Vitro Chromosomal Aberration | Clastogenicity | With and Without S9 | Data not publicly available |
Organ-Specific Toxicity Profiling of this compound (e.g., Hepatotoxicity, Cardiotoxicity, Neurotoxicity)
Assessing the potential for toxicity in specific organs is a crucial component of the safety profile.
In vitro models using organ-specific cells can provide early warnings of potential liabilities.
Hepatotoxicity: Human liver-derived cell lines, such as HepG2 cells, are commonly used to assess the potential for drug-induced liver injury. Endpoints include cell viability, enzyme leakage (e.g., lactate (B86563) dehydrogenase), and mitochondrial function.
Cardiotoxicity: A primary concern for cardiotoxicity is the blockade of the human Ether-à-go-go-related gene (hERG) potassium ion channel, which can lead to life-threatening arrhythmias. The potential for hERG channel inhibition is typically evaluated using patch-clamp electrophysiology on cells engineered to express the channel.
Neurotoxicity: Neuronal cell lines (e.g., SH-SY5Y) can be used to screen for potential adverse effects on the nervous system, such as impacts on cell viability or neurite outgrowth.
| Toxicity Type | Assay/Model | Endpoint | Result |
|---|---|---|---|
| Hepatotoxicity | HepG2 Cell Viability Assay | IC50 | Data not publicly available |
| Cardiotoxicity | hERG Patch-Clamp Assay | IC50 | Data not publicly available |
| Neurotoxicity | SH-SY5Y Cell Viability Assay | IC50 | Data not publicly available |
In vivo studies, typically in one rodent and one non-rodent species, are conducted to understand the toxicological effects of a compound in a whole-animal system. These studies help identify target organs of toxicity and establish a safe starting dose for human trials. Assessments include monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing comprehensive histopathological examinations of all major organs.
| Species | Study Duration | Key Findings (Target Organs) | No-Observed-Adverse-Effect Level (NOAEL) |
|---|---|---|---|
| Rat | e.g., 14-Day Repeated Dose | Data not publicly available | Data not publicly available |
| Dog | e.g., 14-Day Repeated Dose | Data not publicly available | Data not publicly available |
Off-Target Receptor Binding and Functional Safety Profiling of this compound
Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on major physiological systems. The "core battery" of tests focuses on the central nervous, cardiovascular, and respiratory systems. A key part of this is screening the compound against a broad panel of receptors, transporters, and ion channels to identify any unintended interactions ("off-target" effects) that could lead to adverse events. These panels typically include dozens of targets, such as adrenergic, dopaminergic, serotonergic, and opioid receptors, to assess the compound's selectivity.
| Target Class | Example Targets | Result (% Inhibition @ specified concentration) |
|---|---|---|
| GPCRs | Adrenergic, Dopamine (B1211576), Serotonin, Opioid Receptors | Data not publicly available |
| Ion Channels | Sodium, Calcium, Potassium Channels | Data not publicly available |
| Transporters | Dopamine, Serotonin, Norepinephrine Transporters | Data not publicly available |
| Enzymes | e.g., COX-1, COX-2, PDE | Data not publicly available |
Drug-Drug Interaction Potential of this compound
The potential for a new drug to interact with other co-administered medications is a significant safety concern. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In vitro assays using human liver microsomes are used to determine if a compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). For compounds containing a 4-aminopiperidine (B84694) moiety, CYP3A4 has been noted as a major metabolizing enzyme, making the assessment of its inhibition particularly important.
| CYP Isoform | Inhibition IC50 (µM) |
|---|---|
| CYP1A2 | Data not publicly available |
| CYP2C9 | Data not publicly available |
| CYP2C19 | Data not publicly available |
| CYP2D6 | Data not publicly available |
| CYP3A4 | Data not publicly available |
Immunogenicity and Hypersensitivity Considerations for this compound
Immunogenicity refers to the potential of a substance to trigger an immune response, while hypersensitivity reactions are adverse events mediated by the immune system. For small molecules, this risk is often associated with the ability of the compound or its metabolites to act as haptens by covalently binding to proteins. The potential for hypersensitivity can be assessed through a combination of in silico structural alerts, in vitro assays (e.g., measuring reactive metabolite formation), and careful monitoring for relevant clinical signs (e.g., skin rashes) during in vivo toxicology studies.
Specific data regarding the immunogenic or hypersensitivity potential of this compound are not available in the public literature.
Potential Therapeutic Applications and Preclinical Development of 4 Piperidin 4 Yl Benzamide
Disease Areas with Identified Therapeutic Relevance for 4-(Piperidin-4-yl)benzamide
The this compound core is featured in compounds investigated across several disease areas, indicating its potential versatility as a pharmacophore. Key areas of therapeutic relevance include:
Oncology: Derivatives of this compound have been explored for their potential in cancer therapy. For instance, certain derivatives have been designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.govresearchgate.net HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer research due to its involvement in tumor progression and angiogenesis. Additionally, radiolabeled derivatives have been synthesized for potential use in imaging breast cancer by targeting sigma receptors, which are overexpressed in some tumor types. researchgate.netnih.gov
Central Nervous System (CNS) Disorders: The this compound scaffold is a component of molecules targeting the central nervous system. Notably, it has been incorporated into the design of delta-opioid receptor agonists. nih.gov Delta-opioid receptors are implicated in pain modulation, mood regulation, and neuroprotection, making them attractive targets for the treatment of pain, depression, and other neurological conditions.
Inflammatory Diseases: The broader class of piperidine-containing compounds has been investigated for anti-inflammatory properties. While direct evidence for this compound is scarce, related structures have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. mdpi.com This suggests a potential, though currently unexplored, avenue for this scaffold in inflammatory conditions.
Neurodegenerative Diseases: Compounds with structural similarities to this compound have been investigated in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research in this area often focuses on targets such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com
Preclinical Efficacy in Relevant Disease Models Treated with this compound
For instance, in the context of cancer, novel benzamide (B126) derivatives incorporating the this compound scaffold have demonstrated significant inhibitory bioactivity in vitro against liver cancer cell lines (HepG2). nih.govresearchgate.net These compounds were shown to induce the expression of HIF-1α protein and its downstream target p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis of tumor cells. nih.gov
In the realm of CNS disorders, derivatives of this compound have been synthesized and evaluated as delta-opioid receptor agonists. One such derivative, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, exhibited high affinity and selectivity for the delta-opioid receptor in in vitro binding assays. nih.gov
A radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was studied for its biodistribution in rats as a potential imaging agent for breast cancer. The study demonstrated specific binding to sigma receptors, which was blockable by the known sigma ligand haloperidol. nih.gov
It is important to reiterate that these preclinical findings pertain to derivatives and not the parent this compound compound itself.
Combination Therapy Approaches Involving this compound
There is a lack of specific research on combination therapy approaches involving the standalone compound this compound. The concept of combination therapy is well-established in the development of its derivatives, particularly in oncology. For example, PARP (poly ADP-ribose polymerase) inhibitors, a class of drugs that sometimes feature a benzamide carboxamide moiety, are often evaluated in combination with DNA-damaging agents. However, this is a general principle for the class of derivatives and not specific to the parent compound. Future preclinical studies would be necessary to determine if this compound has any synergistic or additive effects when combined with other therapeutic agents in relevant disease models.
Biomarkers for Efficacy and Patient Stratification in this compound Studies
As there are no clinical or extensive preclinical studies on this compound as a therapeutic agent, no specific biomarkers for its efficacy or for patient stratification have been identified.
For its derivatives, the identification of biomarkers would be target-dependent. For example, in the case of HIF-1α activators, tumor hypoxia markers could potentially be used to identify patients who might benefit most from such a therapy. For derivatives targeting sigma receptors, the expression levels of these receptors in tumors could serve as a biomarker for patient selection for both therapeutic and imaging applications. nih.gov The development of companion diagnostics to identify such biomarkers is a critical aspect of modern drug development.
Challenges and Opportunities in Translating this compound to Clinical Development
The translation of any new chemical entity, including this compound, from preclinical research to clinical development is fraught with challenges.
Challenges:
Lack of Specific Preclinical Data: The most significant hurdle for this compound is the absence of a robust preclinical data package for the standalone compound. Its primary identity as a synthetic intermediate means that its intrinsic pharmacological properties, pharmacokinetic profile, and toxicology have not been thoroughly investigated.
Target Identification and Mechanism of Action: A clear understanding of the specific molecular target(s) and the mechanism of action of this compound would be a prerequisite for initiating any clinical development program. Currently, this information is not available.
Regulatory Hurdles: The path to clinical trials involves extensive regulatory scrutiny. Without comprehensive preclinical safety and efficacy data, it would be impossible to gain approval for human studies.
Opportunities:
Proven Scaffold: The prevalence of the this compound scaffold in a wide range of biologically active compounds suggests that it is a "privileged" structure, meaning it has favorable properties for interacting with biological targets.
Potential for Derivatization: The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of its properties to improve potency, selectivity, and pharmacokinetic parameters. The existing literature on its derivatives provides a roadmap for such synthetic efforts. nih.govnih.gov
Exploring Untapped Therapeutic Potential: While its derivatives have been explored, the parent compound itself may possess unique and uncharacterized biological activities. A thorough screening of this compound against a broad panel of biological targets could uncover novel therapeutic opportunities.
Analytical and Bioanalytical Methodologies for 4 Piperidin 4 Yl Benzamide Research
Quantitative Analytical Methods for 4-(Piperidin-4-yl)benzamide in Chemical Synthesis
During the synthesis of this compound, quantitative analytical methods are crucial for monitoring reaction progress, determining yield, and assessing the purity of the final product and intermediates. These methods ensure the consistency and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for its ability to separate compounds based on hydrophobicity. researchgate.net
Method development would involve a systematic approach to optimize separation and detection. A C18 column is a common choice for benzamide (B126) derivatives, providing effective separation from starting materials and potential impurities. researchgate.net The mobile phase composition is critical; a typical setup would involve a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like sodium acetate (B1210297) or phosphate (B84403) buffer, adjusted to a suitable pH to ensure the analyte is in a consistent ionization state. researchgate.netsielc.com UV detection is appropriate, with the wavelength set near the maximum absorbance of the benzamide chromophore, often around 254 nm. researchgate.net
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netscispace.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Specification | Typical Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9997 over 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2% | ≤ 0.85% |
| Intermediate (Inter-day) ≤ 2% | ≤ 1.5% | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to the presence of polar N-H groups in the amide and piperidine (B6355638) moieties, this compound has low volatility and may exhibit poor peak shape or thermal degradation in a GC system. Therefore, chemical derivatization is typically required prior to analysis. jfda-online.com
Derivatization aims to replace active hydrogens with non-polar groups, thereby increasing volatility and thermal stability. jfda-online.com Acylation using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is a common strategy for primary and secondary amines, creating fluoroacyl derivatives that are highly responsive to electron capture detection and produce characteristic mass spectra. jfda-online.comoup.com
The derivatized sample would be injected into a GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane). The oven temperature would be programmed to ramp up to ensure separation from derivatization reagents and byproducts. The mass spectrometer, operating in electron ionization (EI) mode, would provide mass spectra for compound identification and quantification.
Table 2: Proposed GC-MS Conditions for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 20 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu (Scan Mode) |
| MS Transfer Line Temp | 290 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of chemical structure and can also be used for assessing purity. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. unica.it
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzamide group and the aliphatic protons of the piperidine ring. The protons on the benzene (B151609) ring adjacent to the carbonyl group would appear furthest downfield, while the piperidine protons would be found in the upfield region. chemicalbook.comchemicalbook.com The amide (N-H) and piperidine amine (N-H) protons would appear as broad singlets, and their chemical shift can be solvent-dependent.
The ¹³C NMR spectrum would complement the proton data, showing a characteristic signal for the carbonyl carbon around 167-168 ppm and signals for the aromatic and aliphatic carbons in their respective regions. unica.it Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the analyte signals against a certified internal standard of known concentration.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Benzamide-H (ortho) | ~7.85 ppm (d, 2H) | ~127.5 ppm |
| Benzamide-H (meta) | ~7.45 ppm (t, 2H) | ~128.0 ppm |
| Benzamide-H (para) | ~7.50 ppm (t, 1H) | ~131.0 ppm |
| Benzamide-C (ipso) | - | ~134.0 ppm |
| C=O | - | ~167.5 ppm |
| Piperidine-H (C4) | ~3.80 ppm (m, 1H) | ~45.0 ppm |
| Piperidine-H (C2, C6 axial) | ~2.60 ppm (m, 2H) | ~43.0 ppm |
| Piperidine-H (C2, C6 equatorial) | ~3.05 ppm (m, 2H) | ~43.0 ppm |
| Piperidine-H (C3, C5 axial) | ~1.50 ppm (m, 2H) | ~32.0 ppm |
| Piperidine-H (C3, C5 equatorial) | ~1.85 ppm (m, 2H) | ~32.0 ppm |
| Amide N-H | ~8.20 ppm (br s, 1H) | - |
| Piperidine N-H | ~2.50 ppm (br s, 1H) | - |
Bioanalytical Methods for this compound in Biological Matrices
Bioanalytical methods are essential for determining the concentration of a compound and its metabolites in biological fluids like plasma, serum, or urine. These methods are fundamental to pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PK Studies of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov The development of a robust LC-MS/MS method is critical for supporting preclinical and clinical pharmacokinetic studies. nih.govresearchgate.net
Sample preparation is a key step to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation with a solvent like acetonitrile is a common, rapid approach. nih.govnih.gov For higher sensitivity, liquid-liquid extraction or solid-phase extraction may be employed. nih.gov
Chromatographic separation is typically achieved on a C18 column using a fast gradient elution with a mobile phase consisting of water and either methanol (B129727) or acetonitrile, often containing a small amount of an acid like formic acid to promote protonation and improve peak shape. nih.govnih.gov
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, usually operated in positive ion mode for a basic compound like this compound. Quantification is achieved by Multiple Reaction Monitoring (MRM), where the precursor ion ([M+H]⁺) is selected and fragmented to produce a specific product ion. This transition is highly specific to the analyte, minimizing interference from the biological matrix. nih.govresearchgate.net The method must be fully validated according to regulatory guidelines.
Table 4: Proposed LC-MS/MS Method Parameters for this compound in Plasma
| Parameter | Specification |
| Sample Preparation | Protein precipitation with acetonitrile (containing internal standard) |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Elution | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]⁺) | m/z 205.1 |
| Product Ion | e.g., m/z 121.1 (from fragmentation of benzoyl group) |
| Internal Standard | A stable isotope-labeled version or a structurally similar compound |
Immunoassays for Detection of this compound in Complex Biological Samples
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are bioanalytical methods that use the specific binding of an antibody to an antigen for quantification. nih.gov For small molecules like this compound, which are not immunogenic on their own, a competitive immunoassay format is typically employed. tandfonline.comresearchgate.net
The development of an immunoassay for this compound would first require its modification into a hapten. This involves chemically attaching a linker arm to a position on the molecule that is less critical for antibody recognition. This hapten is then conjugated to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to create an immunogen, which is used to generate antibodies in an animal model. nih.gov
In a competitive ELISA, a known amount of a labeled version of the drug (e.g., conjugated to an enzyme) competes with the unlabeled drug in the biological sample for a limited number of antibody binding sites immobilized on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of the drug in the sample. While immunoassays can offer high throughput, their development is resource-intensive, and they may be susceptible to cross-reactivity from structurally similar metabolites. drugtargetreview.comacs.org Currently, there are no commercially available immunoassays specifically for this compound.
Table 5: Key Stages in the Development of an Immunoassay for this compound
| Stage | Description |
| 1. Hapten Design & Synthesis | A derivative of this compound is synthesized with a functional group for conjugation. |
| 2. Immunogen Preparation | The hapten is covalently linked to a carrier protein (e.g., BSA, KLH). |
| 3. Antibody Production | The immunogen is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies. |
| 4. Assay Format Development | A competitive assay (e.g., ELISA) is designed using the produced antibodies and an enzyme-labeled conjugate. |
| 5. Validation | The assay is validated for specificity, sensitivity (limit of detection), precision, and accuracy. |
Stability Studies of this compound under Various Conditions (e.g., pH, temperature, light)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance. biomedres.us These studies typically evaluate the compound's stability under thermal, photolytic, oxidative, and hydrolytic stress across a range of pH values. nih.gov The goal is to induce degradation, generally in the range of 5-20%, to identify potential degradation products and validate analytical methods for their detection. biomedres.us
While it is stated that this compound is stable under normal conditions, no specific data from forced degradation studies are available. guidechem.com A typical stability study would involve preparing solutions of the compound at different pH values (e.g., acidic, neutral, and basic) and exposing them to elevated temperatures and specific light conditions (e.g., UV and fluorescent). Samples would be analyzed at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products. researchgate.net
The results of such studies are often summarized in a table. As no experimental data for this compound has been found, the following table is a template representing how such data would be presented.
Table 1: Illustrative Stability Data Template for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Stress Condition | Parameters | Duration | Observation/Degradation (%) | Degradation Products Formed |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Data not available | Data not available |
| Neutral Hydrolysis | Water, 60°C | 24 hours | Data not available | Data not available |
| Oxidative | 3% H₂O₂, RT | 24 hours | Data not available | Data not available |
| Thermal | 80°C (Solid State) | 48 hours | Data not available | Data not available |
| Photolytic | ICH Option 2 (Solid) | 1.2 million lux hours | Data not available | Data not available |
Impurity Profiling and Related Substance Determination in this compound Synthesis
Impurity profiling is the identification, and quantification of impurities in a drug substance. researchgate.net Impurities can originate from starting materials, by-products of the synthesis, intermediates, or degradation products. The control of these impurities is a critical aspect of pharmaceutical quality control. Analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for impurity profiling. researchgate.net
The synthesis of this compound or its derivatives can involve the reaction of a piperidine-containing precursor with a benzoyl derivative. nih.gov Potential impurities could include unreacted starting materials, reagents, or by-products from side reactions. For instance, incomplete reactions could leave residual starting materials, while side reactions could generate structurally related compounds. Degradation of the final product, as discussed in the stability section, can also contribute to the impurity profile over time.
A comprehensive impurity profiling study for this compound would involve analyzing multiple batches of the synthesized compound to identify and quantify each impurity. Without access to specific synthetic routes and analytical development reports for this compound, a definitive list of impurities cannot be provided.
The table below serves as a template to illustrate how impurity data is typically presented, listing hypothetical potential impurities based on general synthetic pathways for similar molecules.
Table 2: Illustrative Impurity Profile Template for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Impurity Name | Structure | Origin | Method of Detection | Reporting Threshold (%) |
|---|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Starting Material / Degradant | HPLC, LC-MS | Data not available |
| Piperidin-4-amine | C₅H₁₂N₂ | Starting Material | HPLC, GC-MS | Data not available |
| Dimerized Impurity | C₂₄H₃₀N₄O₂ | By-product | HPLC, LC-MS | Data not available |
| Oxidized Impurity | C₁₂H₁₆N₂O₂ | Degradant | HPLC, LC-MS | Data not available |
Computational Chemistry and Molecular Modeling Approaches for 4 Piperidin 4 Yl Benzamide
Molecular Docking and Ligand-Protein Interaction Studies of 4-(Piperidin-4-yl)benzamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.
Research on derivatives of this scaffold has utilized molecular docking to understand their interactions with various therapeutic targets. For instance, in the development of inhibitors for Rho-associated kinase-1 (ROCK1), docking studies were performed on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds. These studies revealed that the docked compounds were stabilized by a combination of polar and hydrophobic interactions within the active site of ROCK1. nih.gov Similarly, a series of 4-fluoro-N-(piperidin-4-yl)benzamide analogs designed as GPR119 agonists showed strong binding affinities in docking studies, with calculated energies ranging from -10.7 to -12.6 kcal/mol. researchgate.netconnectjournals.com The interactions were characterized by strong hydrogen bonds and hydrophobic contacts with key residues in the receptor. researchgate.net
In the context of Poly(ADP-ribose) polymerase (PARP) inhibition, docking has been applied to benzimidazole (B57391) carboxamide derivatives, which share structural features with the benzamide (B126) portion of the target compound. nih.govnih.gov These studies help in understanding the crucial interactions necessary for potent inhibition. Furthermore, a novel inhibitor for secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease, was identified through screening, featuring a piperidine-4-carboxamide moiety. Docking simulations provided detailed insights into its binding within the sQC active site. nih.gov
The key interactions typically observed for this scaffold include hydrogen bonds involving the amide group and the piperidine (B6355638) nitrogen, as well as hydrophobic and π-π stacking interactions from the phenyl ring.
| Target Protein | Ligand Series | Key Findings | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| GPR119 | 4-fluoro-N-(piperidin-4-yl)benzamide analogs | Strong binding via hydrogen and hydrophobic bonds. | -10.7 to -12.6 | researchgate.netconnectjournals.com |
| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide derivatives | Stabilization by polar and hydrophobic interactions. | Not specified | nih.gov |
| secretory glutaminyl cyclase (sQC) | Piperidine-4-carboxamide derivative | Detailed atomistic binding mode identified. | Not specified | nih.gov |
| PARP-1 | Benzimidazole carboxamide derivatives | Interpretation of structure-activity relationships. | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding of this compound
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies more accurately.
MD simulations have been employed to validate the findings from docking studies of this compound analogs. For the N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were conducted to confirm the stability of the ligand-protein interactions and to calculate the MMPBSA binding-free energy, which provides a quantitative estimate of binding affinity. nih.gov In another study, MD simulations were used to model the inactive state of the NLRP3 inflammasome and to identify potential binding sites for derivatives based on a 1-(piperidin-4-yl) scaffold. mdpi.com
For the piperidine-4-carboxamide inhibitor of sQC, MD simulations provided a deeper understanding of the binding stability and the specific atomic interactions that hold the ligand in the active site over time. nih.gov These simulations are essential for confirming that the initial docking pose is maintained and for revealing the role of water molecules and subtle conformational adjustments in the binding event.
| Ligand/Scaffold | Target Protein | Purpose of Simulation | Key Findings | Reference |
|---|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Investigate binding interactions and affinity. | Confirmed critical interactions and calculated MMPBSA binding-free energy. | nih.gov |
| 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 | Identify binding sites and model protein state. | Helped build a model of the inactive state and located possible binding pockets. | mdpi.com |
| Piperidine-4-carboxamide | sQC | Analyze binding stability and atomistic details. | Provided detailed insights into the stability and specific interactions of the ligand-protein complex. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
For series of compounds based on the this compound scaffold, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable. A study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors developed robust CoMFA and CoMSIA models. nih.gov These models, which had high statistical significance (CoMFA: q² = 0.774, r² = 0.965; CoMSIA: q² = 0.676, r² = 0.949), generated contour maps that visually represented the regions where steric bulk, positive, or negative charges would enhance or decrease biological activity. nih.gov
Similarly, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a potent PARP inhibitor, used a genetic algorithm to select relevant molecular descriptors. nih.gov The resulting multiple linear regression model showed excellent statistical quality (R² = 0.935, Q²_LOO = 0.894) and could effectively predict the PARP inhibitory activity of related molecules. nih.gov These QSAR models are powerful tools for optimizing lead compounds, allowing medicinal chemists to prioritize the synthesis of analogs with the highest predicted potency.
| Compound Series | Target | QSAR Method | Statistical Parameters | Reference |
|---|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | CoMFA | q² = 0.774, r² = 0.965 | nih.gov |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | CoMSIA | q² = 0.676, r² = 0.949 | nih.gov |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives | PARP | GA-MLR | R² = 0.935, Q²_LOO = 0.894 | nih.gov |
| Cyclic amine-containing benzimidazole carboxamides | PARP-1 | CoMFA | q² = 0.743, r² = 0.913 | nih.gov |
| Cyclic amine-containing benzimidazole carboxamides | PARP-1 | CoMSIA | q² = 0.734, r² = 0.869 | nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools for this compound
A crucial aspect of drug development is ensuring that a compound has a favorable pharmacokinetic and safety profile. Computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are now standard in the early stages of drug discovery. These in silico models can flag potential liabilities, such as poor absorption or potential toxicity, before significant resources are invested in synthesis and testing. jonuns.com
For analogs of this compound, ADMET prediction has been used to assess their drug-likeness. A study on 4-fluoro-N-(piperidin-4-yl)benzamide derivatives predicted favorable properties, including balanced lipophilicity (LogP values between 2.24 and 4.02), which is important for both solubility and membrane permeability. researchgate.netconnectjournals.com In the development of bicyclo (aryl methyl) benzamides, ADMET predictions were used to evaluate drug-likeness based on Lipinski's, Veber's, Egan's, and Ghose's rules, as well as to predict properties like human intestinal absorption and the probability of penetrating the central nervous system (CNS). mdpi.com
Toxicity prediction is another key component. nih.govnih.gov Computational models can predict various toxicological endpoints, such as inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, and potential cardiotoxicity. mdpi.comfrontiersin.org For example, in silico studies on 4'-(piperazin-1-yl)benzanilides predicted their impact on various CYP isoforms, which is vital information for anticipating drug-drug interactions. mdpi.com These predictions help in selecting candidates with a higher probability of success in later preclinical and clinical stages. nih.gov
| Compound Series | Predicted Property | Finding | Reference |
|---|---|---|---|
| 4-fluoro-N-(piperidin-4-yl)benzamide analogs | Lipophilicity (LogP) | Balanced values ranging from 2.24 to 4.02. | connectjournals.com |
| Bicyclo (aryl methyl) benzamides | Drug-likeness | Compliant with Lipinski, Veber, Egan, and Ghose rules. | mdpi.com |
| Bicyclo (aryl methyl) benzamides | Absorption | Excellent absorption (>91%) and high probability of CNS penetration predicted for active ligands. | mdpi.com |
| 4'-(piperazin-1-yl)benzanilides | Metabolism (CYP Inhibition) | Predicted significant impact on CYP1A2, CYP2C9, and CYP2C19. | mdpi.com |
| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | Overall ADME Profile | Endowed with an excellent ADME profile. | nih.gov |
Virtual Screening and De Novo Design for Novel this compound Analogues
Virtual screening and de novo design are powerful computational strategies for discovering novel chemical entities. Virtual screening involves searching large compound libraries in silico to identify molecules that are likely to bind to a specific target. De novo design, on the other hand, involves building new molecules from scratch based on the structural information of the target's active site.
The this compound scaffold can serve as a starting point for both approaches. For example, a pharmacophore-assisted virtual screening campaign successfully identified a novel inhibitor of secretory glutaminyl cyclase that contained a piperidine-4-carboxamide core. nih.gov A pharmacophore model captures the essential 3D arrangement of functional groups required for biological activity, and this model can be used to rapidly screen millions of compounds.
De novo design and scaffold hopping strategies have also been applied. A pharmacophore-hybridization strategy was used to design novel NLRP3 inflammasome inhibitors by combining structural features of a known inhibitor with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. mdpi.com More recently, conformationally locked benzamide-type derivatives have been designed as novel, stable binders for the E3 ligase cereblon, which are crucial components for developing PROTACs (Proteolysis Targeting Chimeras). nih.govnih.gov These efforts, guided by computational modeling, led to the creation of entirely new molecules with enhanced properties, demonstrating the power of de novo design in expanding the chemical space around the core benzamide structure. nih.gov
Conclusion and Future Research Directions for 4 Piperidin 4 Yl Benzamide
Summary of Key Research Findings on 4-(Piperidin-4-yl)benzamide
Research into derivatives of this compound has yielded several classes of compounds with significant therapeutic potential. The primary areas of investigation include δ-opioid receptor agonism for central nervous system (CNS) disorders, activation of hypoxia-inducible factor 1 (HIF-1) for anticancer applications, and inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
As δ-Opioid Receptor Agonists: A significant body of research has focused on developing this compound derivatives as selective δ-opioid receptor agonists. These compounds are being investigated for the treatment of pain and other CNS indications. Structure-activity relationship (SAR) studies have shown that substitutions on the aryl group, the piperidine (B6355638) nitrogen, and the amide are crucial for balancing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, the derivative N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) demonstrated high affinity for the δ-opioid receptor with an IC50 of 0.87 nM and excellent selectivity over μ- and κ-opioid receptors. nih.govebi.ac.uk This line of research has successfully identified clinical candidates. nih.govfao.org
Table 1: Activity of this compound Derivatives as δ-Opioid Receptor Agonists
| Compound | Target | Activity (IC50/EC50) | Selectivity (μ/δ and κ/δ) | Reference |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ-opioid receptor | IC50 = 0.87 nM | μ/δ = 4370, κ/δ = 8590 | nih.govebi.ac.uk |
| RTI-5989-62 | δ-opioid receptor | EC50 = 0.20 nM | Not specified | nih.gov |
| RTI-5989-61 | δ-opioid receptor | EC50 = 0.43 nM | Not specified | nih.gov |
As HIF-1α Pathway Activators: Another key area of research involves N-(piperidin-4-yl)benzamide derivatives as activators of the HIF-1 pathway, which plays a role in cellular adaptation to low oxygen and is a target for cancer therapy. Certain derivatives have shown potent antitumor activity in vitro. For example, compounds 10b and 10j displayed significant inhibitory bioactivity in HepG2 cancer cells with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of HIF-1α protein, which in turn promotes cancer cell apoptosis. researchgate.netnih.gov
Table 2: Antitumor Activity of N-(Piperidin-4-yl)benzamide Derivatives
| Compound | Cell Line | Activity (IC50) | Mechanism | Reference |
| 10b | HepG2 | 0.12 μM | HIF-1α induction, Caspase-3 upregulation | researchgate.netnih.gov |
| 10j | HepG2 | 0.13 μM | HIF-1α induction, Caspase-3 upregulation | researchgate.netnih.gov |
| 5h | HepG2 | 2.57 μM | p21 and cl-caspase3 expression | researchgate.net |
As 11β-HSD1 Inhibitors: Derivatives of piperidyl benzamide (B126) have also been identified as inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases like type 2 diabetes. Research in this area aimed to optimize lead structures to improve issues such as off-target selectivity, protein binding, solubility, and in vivo exposure. nih.gov This work led to the discovery of compounds with improved properties over the initial cyclohexyl benzamide leads. nih.gov
Current Gaps in Understanding this compound
Despite the extensive research on its derivatives, there are significant gaps in our understanding of the this compound scaffold.
Pharmacology of the Parent Compound: There is a notable lack of published data on the pharmacological, pharmacokinetic, and toxicological profile of the unsubstituted parent compound, this compound. guidechem.com It is primarily used as a building block, and its intrinsic biological activity remains largely uncharacterized. guidechem.com
Long-Term Systemic Effects: While acute effects are often studied, the long-term consequences of modulating targets like the δ-opioid receptor with these derivatives are not fully understood. Chronic administration could lead to unforeseen adaptive changes in the nervous system.
Off-Target Selectivity: Although many studies aim for high selectivity, comprehensive profiling against a wide range of receptors and enzymes is often lacking. This leaves a gap in understanding the potential for off-target effects that could lead to side effects in a clinical setting.
Blood-Brain Barrier Penetration: For CNS-acting drugs like δ-opioid agonists, the precise mechanisms and predictability of blood-brain barrier (BBB) penetration for different derivatives are not fully elucidated. While some compounds are designed for CNS activity, others might be intended for peripheral targets, and controlling this distribution is a key challenge. nih.gov
Mechanisms of Adverse Effects: Some earlier δ-opioid agonists were associated with proconvulsant activity. mdpi.comnih.gov While newer derivatives appear to have a better safety profile, the exact structural features and signaling pathways that separate therapeutic effects from adverse effects like seizures require more in-depth investigation. mdpi.comnih.gov
Emerging Research Avenues and Methodological Innovations for this compound
The versatility of the this compound scaffold continues to open new avenues for research, supported by methodological innovations in synthesis and screening.
Emerging Therapeutic Targets: The core piperidine benzamide structure is being explored for activity against a growing list of novel therapeutic targets.
NLRP3 Inflammasome Inhibition: Scaffolds incorporating the 1-(piperidin-4-yl) substructure are being investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
Carbonic Anhydrase Inhibition: Piperidine-linked benzenesulfonamides have been synthesized and evaluated as potent inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, demonstrating the scaffold's potential in developing novel anticancer agents that target the tumor microenvironment. nih.gov
Antimalarial and Anti-glioblastoma Agents: The piperidine benzamide scaffold has been identified in screens for novel antimalarial compounds and has been used to develop derivatives with potent anti-glioblastoma activity, capable of inhibiting cancer cell proliferation and crossing the BBB. nih.govresearchgate.net
Methodological Innovations: Advances in chemical synthesis are facilitating the creation of more complex and diverse libraries of this compound derivatives.
Novel Synthetic Routes: Researchers have developed multiple efficient synthetic strategies, such as those based on the dehydration of benzhydryl alcohols and Suzuki coupling reactions, to generate libraries of these compounds for screening. nih.gov
Bioisosterism and Scaffold Hopping: The principles of bioisosterism (swapping functional groups with similar properties) are being used to modify the scaffold to improve pharmacokinetic properties and target engagement. nih.govnih.gov This has led to the replacement of the piperidine ring with other heterocycles, like piperazine, to explore new chemical space and develop compounds with different activity profiles. nih.govnih.gov
High-Throughput Screening: The adaptability of the core structure makes it suitable for high-throughput screening campaigns against various biological targets, which is likely to uncover further therapeutic applications. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4-(Piperidin-4-yl)benzamide derivatives?
Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalizing the piperidine ring or benzamide moiety. For example:
- Coupling reactions : Reacting a piperidine-4-amine derivative with a benzoyl chloride under basic conditions (e.g., DIPEA in DMF) to form the benzamide bond .
- Intermediate purification : Use of column chromatography (silica gel, methanol/ammonium hydroxide gradients) to isolate intermediates .
- Final step optimization : Catalytic hydrogenation or acid/base extraction to improve yield and purity .
Key challenges : Controlling regioselectivity in substitutions and minimizing racemization during chiral center formation.
Basic: How is structural elucidation of this compound derivatives performed?
Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for small-molecule refinement, especially for resolving piperidine ring conformations and benzamide planarity .
- NMR spectroscopy : - and -NMR (e.g., DMSO-d or CDCl) identify substituent effects on chemical shifts, such as deshielding of piperidine protons near electron-withdrawing groups .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., m/z 443.1772 [M+H] for chlorinated derivatives) .
Basic: What biological targets are associated with this compound derivatives?
Answer:
These compounds exhibit activity against:
- Kinases : Akt inhibitors (e.g., Hu7691) show selectivity for Akt1/Akt2 isoforms, critical in cancer cell proliferation .
- GPCRs : Dopamine D3 receptors are modulated via piperidine-amine interactions, with IC values <100 nM in some derivatives .
- Antimicrobial targets : Hemozoin formation in Plasmodium species is disrupted by benzamide analogs, reducing parasitemia .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound derivatives?
Answer:
- Piperidine substitution : N-Methylation (e.g., N-methyl-N-(piperidin-4-yl)) improves metabolic stability by reducing CYP450 oxidation .
- Benzamide modifications : Trifluoromethyl groups at the para position enhance lipophilicity and target binding (e.g., Akt inhibition potency increases 10-fold vs. non-fluorinated analogs) .
- Linker flexibility : Ethylene glycol or alkyl spacers between piperidine and benzamide improve solubility but may reduce membrane permeability .
Validation : Molecular dynamics simulations (e.g., dihedral angle analysis) predict binding modes to Akt isoforms .
Advanced: What analytical challenges arise in characterizing this compound metabolites?
Answer:
- Phase I metabolites : Hydroxylation at the piperidine ring or benzamide methyl group generates isomers requiring LC-MS/MS with chiral columns for resolution .
- Degradation products : Acidic conditions cleave the benzamide bond, necessitating stability studies (pH 1–10) and forced degradation protocols .
- Quantification : Low-abundance metabolites in plasma require UPLC with tandem quadrupole detectors (LOQ <1 ng/mL) .
Advanced: How are in vivo efficacy models designed to evaluate this compound derivatives?
Answer:
- Xenograft models : Subcutaneous implantation of HepG2 or A549 cells in nude mice, with daily oral dosing (10–50 mg/kg) and tumor volume monitoring .
- Toxicity endpoints : HaCaT keratinocyte apoptosis assays predict cutaneous toxicity (IC >10 μM preferred) .
- Pharmacokinetics : Tail vein injections in rats assess bioavailability (>30% target) and half-life extensions via PEGylation .
Advanced: How do researchers resolve contradictions in activity data across analogs?
Answer:
- Orthogonal assays : Confirm kinase inhibition (e.g., Akt1/2) via radiometric (γ-$^{32}$P
ATP) and fluorescence polarization assays to rule out false positives . - Crystallographic evidence : Resolve conflicting SAR by comparing X-ray structures (e.g., piperidine ring puckering in Akt2 vs. Akt1 binding pockets) .
- Statistical modeling : QSAR models (e.g., CoMFA) prioritize derivatives with balanced logP (2–4) and polar surface area (<90 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
